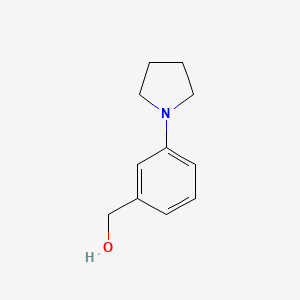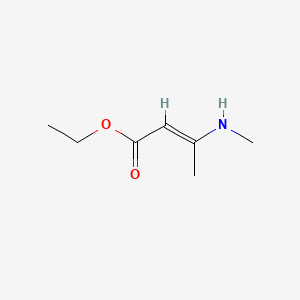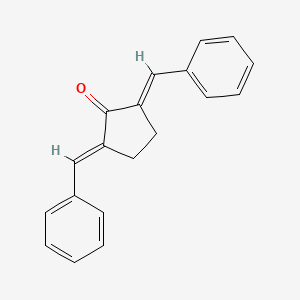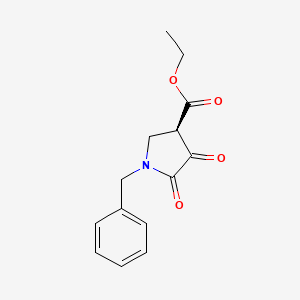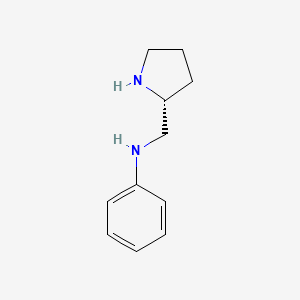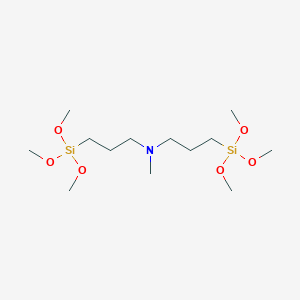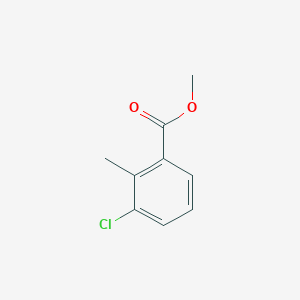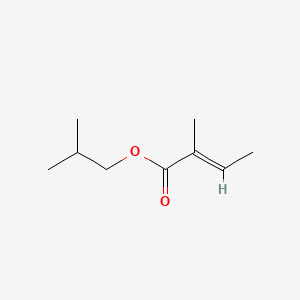
Isobutyl tiglate
Vue d'ensemble
Description
Isobutyl tiglate is a chemical compound with the molecular formula CH3CH=C(CH3)CO2CH2CH(CH3)2 . It has a molecular weight of 156.22 . It is a clear, colorless liquid and is used in the production of perfume, eau de parfum, eau de toilette, eau de cologne, and other perfumed cosmetic products .
Molecular Structure Analysis
The molecular structure of Isobutyl tiglate is represented by the formula CH3CH=C(CH3)CO2CH2CH(CH3)2 . The ChemSpider ID for Isobutyl tiglate is 4519279 .Physical And Chemical Properties Analysis
Isobutyl tiglate is a clear, colorless liquid . It has a refractive index of 1.438 and a density of 0.899 g/mL at 25 °C .Applications De Recherche Scientifique
Bone Healing
Isobutyl-2-cyanoacrylate, a compound related to Isobutyl Tiglate, has been evaluated for its potential in bone healing. Studies on rabbit models demonstrated that while this compound did not promote union through the glue interface in fractures, it did not adversely affect normal bone healing processes around the adhesive material (Hampel et al., 1986).
Chemical Vapor Deposition in Technology
In the technology sector, particularly in chemical vapor deposition for film growth, derivatives of Isobutyl Tiglate, such as Triisobutylaluminum (TIBA), are significant. TIBA facilitates the selective growth of aluminum films, a process crucial in semiconductor manufacturing (D. A. Mantell, 1991).
Flavor and Fragrance Production
Isobutyl Tiglate and its derivatives have applications in producing flavors and fragrances. Research on the yeast Saprochaete suaveolens highlighted its ability to produce a wide range of flavoring molecules, including ethyl tiglate, which is closely related to Isobutyl Tiglate. This application is particularly relevant in the food and fragrance industries (Eric Grondin et al., 2015).
Nematicidal Activity
Isobutyl Tiglate analogs exhibit nematicidal activity against the pine wood nematode, suggesting potential use in developing safe, effective nematicides for agricultural applications (Seon-Mi Seo et al., 2014).
Antitrypanosomal Activity
Sesquiterpene lactones like 4,15-iso-atriplicolide tiglate show potential in antitrypanosomal activity, relevant in developing treatments for diseases like Chagas and African Sleeping Sickness (A. Galkina et al., 2019).
Other Applications
Isobutyl Tiglate and its derivatives finduse in various other fields including surgical repair, environmental remediation, and pharmacological research. For instance, isobutyl-2-cyanoacrylate has been used in the surgical repair of rabbit tibia osteotomy, indicating its potential in medical applications (F. Papatheofanis, 2004). Additionally, research on the adsorption-photocatalytic degradation of sodium isobutyl xanthate highlights its role in addressing environmental issues related to mineral processing (Zhenzhong Bian et al., 2021).
In the pharmaceutical industry, isothermal titration calorimetry, which involves Isobutyl Tiglate derivatives, is used to study drug interactions with biological materials. This is crucial for understanding drug efficacy and safety (P. Draczkowski et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2-methylpropyl (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEGQMQKHFPBEW-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886456 | |
| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl tiglate | |
CAS RN |
61692-84-0 | |
| Record name | Isobutyl tiglate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61692-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061692840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90886456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl 2-methylcrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



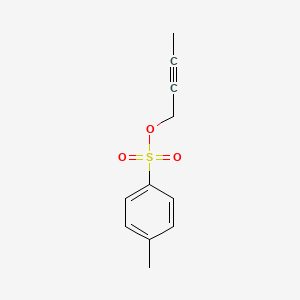
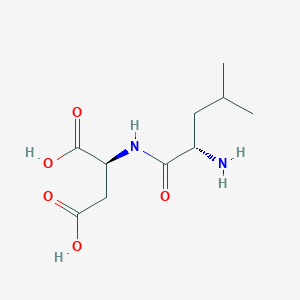
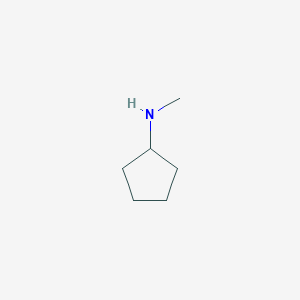
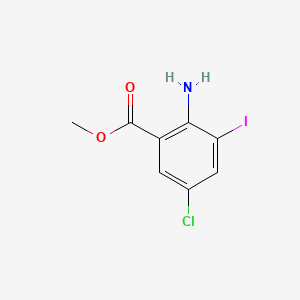
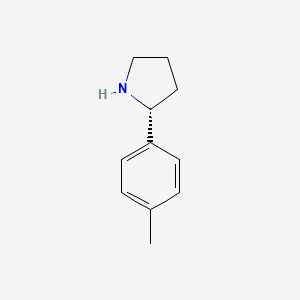
![3-[4-(Dimethylamino)phenyl]propanoic acid](/img/structure/B1588401.png)
